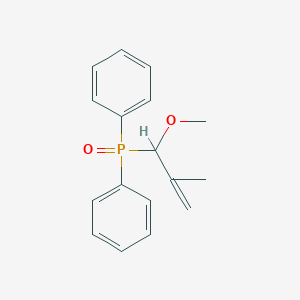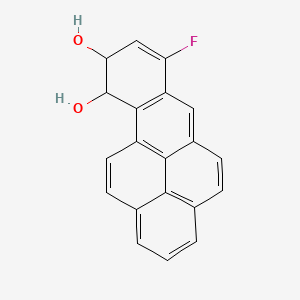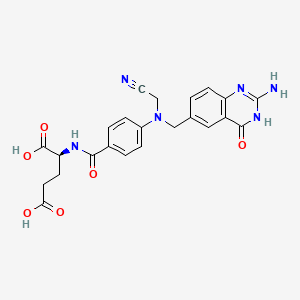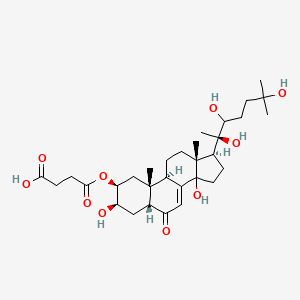![molecular formula C11H13Cl4NO B14430758 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol CAS No. 82147-12-4](/img/no-structure.png)
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol is an organic compound characterized by the presence of four chlorine atoms and a diethylamino group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol typically involves the chlorination of a phenol derivative followed by the introduction of the diethylamino group. One common method is as follows:
Chlorination: The phenol derivative is subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride. This step introduces the chlorine atoms at the 2, 3, 4, and 5 positions of the phenol ring.
Aminomethylation: The chlorinated phenol is then reacted with diethylamine in the presence of a suitable catalyst, such as formaldehyde, to introduce the diethylamino group at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of the phenol derivative are chlorinated using industrial chlorination equipment.
Large-Scale Aminomethylation: The chlorinated product is then subjected to aminomethylation using diethylamine and formaldehyde in industrial reactors.
化学反应分析
Types of Reactions
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the phenol ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dechlorinated phenol derivatives.
Substitution Products: Phenol derivatives with substituted functional groups.
科学研究应用
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and diethylamino group play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of microbial growth or modulation of biochemical pathways in cells.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrachlorophenol: Lacks the diethylamino group, making it less versatile in certain applications.
2,3,4,5-Tetrachloro-6-methylphenol: Contains a methyl group instead of the diethylamino group, resulting in different chemical properties.
2,3,4,5-Tetrachloro-6-aminomethylphenol: Contains an aminomethyl group, which may have different reactivity compared to the diethylamino group.
Uniqueness
2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol is unique due to the presence of both the diethylamino group and multiple chlorine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
属性
| 82147-12-4 | |
分子式 |
C11H13Cl4NO |
分子量 |
317.0 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachloro-6-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H13Cl4NO/c1-3-16(4-2)5-6-7(12)8(13)9(14)10(15)11(6)17/h17H,3-5H2,1-2H3 |
InChI 键 |
GHVPZCDUFVSLTC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)




![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)


![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

